molecular formula C10H16N4O3 B1492125 ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate CAS No. 2098133-46-9

ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

Cat. No. B1492125
CAS RN: 2098133-46-9
M. Wt: 240.26 g/mol
InChI Key: FKBDFWHSVMZWRE-UHFFFAOYSA-N
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Description

The compound “tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate” is a useful research chemical . It has a molecular weight of 215.29 . The compound is a white solid and should be stored at 0-8 C .


Molecular Structure Analysis

The InChI code for “tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate” is 1S/C11H21NO3/c1-5-11(8-13)6-12(7-11)9(14)15-10(2,3)4/h13H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound “tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate” is a white solid . It has a molecular weight of 215.29 . The compound should be stored at 0-8 C .

Scientific Research Applications

Structural Studies and Molecular Modeling

The structural characterization of bio-active compounds is crucial for understanding their potential applications. For instance, the crystal structure and molecular modeling of closely related compounds, such as methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate, offer insights into their stability, reactivity, and interaction with biological targets. These studies provide foundational knowledge for designing drugs with improved efficacy and reduced side effects (Chopra & Schwalbe, 1991).

Synthesis of Fluoroalkylated Compounds

The synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines demonstrates the versatility of ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate analogs in creating compounds with potential pharmacological activities. These compounds exhibit unique properties due to the presence of fluorine atoms, which can significantly alter the biological activity and physicochemical properties of molecules (Goryaeva et al., 2009).

Synthesis of Novel Compounds

The development of novel synthetic methodologies using related compounds can lead to the discovery of new classes of therapeutic agents. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the potential for creating compounds with unique biological activities (Mohamed, 2021).

Application in Solid Phase Peptide Synthesis

The development of novel coupling reagents, such as ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, for use in solid-phase peptide synthesis illustrates the importance of such compounds in facilitating the synthesis of peptides and proteins. These reagents enable the efficient and selective formation of peptide bonds, highlighting the role of this compound analogs in modern synthetic chemistry (Jiang et al., 1998).

Safety and Hazards

The compound “tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate” has several hazard statements: H302, H315, H319 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 3-[[4-(hydroxymethyl)triazol-1-yl]methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-2-17-10(16)13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6,8,15H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBDFWHSVMZWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 2
ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 3
ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 5
ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

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